4-(((3,3-Difluorocyclobutyl)(ethyl)amino)methyl)benzoic acid
Description
4-(((3,3-Difluorocyclobutyl)(ethyl)amino)methyl)benzoic acid (CAS: 2365228-87-9) is a fluorinated benzoic acid derivative with the molecular formula C₁₄H₁₇F₂NO₂ and a molecular weight of 269.29 g/mol . The compound features a benzoic acid core substituted with a (3,3-difluorocyclobutyl)(ethyl)aminomethyl group at the para position. The 3,3-difluorocyclobutyl moiety introduces conformational rigidity and enhanced lipophilicity, while the ethylamino group may influence solubility and intermolecular interactions.
Properties
Molecular Formula |
C14H17F2NO2 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
4-[[(3,3-difluorocyclobutyl)-ethylamino]methyl]benzoic acid |
InChI |
InChI=1S/C14H17F2NO2/c1-2-17(12-7-14(15,16)8-12)9-10-3-5-11(6-4-10)13(18)19/h3-6,12H,2,7-9H2,1H3,(H,18,19) |
InChI Key |
WVQCDULPLZHFGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)C(=O)O)C2CC(C2)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3,3-Difluorocyclobutyl)(ethyl)amino)methyl)benzoic acid typically involves multiple steps:
Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group can be synthesized through a cycloaddition reaction involving a suitable diene and a difluorocarbene source.
Attachment of the Ethylamino Group: The difluorocyclobutyl intermediate is then reacted with ethylamine under controlled conditions to form the ethylamino derivative.
Coupling with Benzoic Acid: The final step involves coupling the ethylamino derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-(((3,3-Difluorocyclobutyl)(ethyl)amino)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(((3,3-Difluorocyclobutyl)(ethyl)amino)methyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of difluorocyclobutyl groups on biological systems. It may serve as a probe to investigate enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, 4-(((3,3-Difluorocyclobutyl)(ethyl)amino)methyl)benzoic acid is explored for its potential therapeutic properties. Its structural features may impart unique pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(((3,3-Difluorocyclobutyl)(ethyl)amino)methyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorocyclobutyl group can influence the compound’s binding affinity and selectivity, while the benzoic acid moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its structural analogs, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
Methylamino Analog: 4-(((3,3-Difluorocyclobutyl)(methyl)amino)methyl)benzoic Acid
- CAS : 1094990-00-7
- Molecular Formula: C₁₃H₁₅F₂NO₂
- Molecular Weight : 255.27 g/mol
- Key Differences :
- The ethyl group in the target compound is replaced by a methyl group.
- The reduced steric bulk of the methyl group may enhance solubility in polar solvents compared to the ethyl variant.
- The ethyl substitution in the target compound could improve metabolic stability due to decreased susceptibility to oxidative degradation.
Methoxyethyl Variant: 4-(((2-Methoxyethyl)(methyl)amino)methyl)benzoic Acid
- CAS : 2365228-73-3
- Molecular Formula: C₁₂H₁₇NO₃
- Molecular Weight : 223.27 g/mol
- Key Differences: The difluorocyclobutyl group is absent, replaced by a methoxyethyl chain. Loss of fluorine atoms diminishes lipophilicity and may reduce binding affinity to hydrophobic targets.
Sulfonamide Derivative: 4-(((3-Fluorophenyl)sulfonamido)methyl)benzoic Acid
- CAS : 379254-41-8
- Molecular Formula: C₁₄H₁₂FNO₄S
- Molecular Weight : 309.32 g/mol
- Key Differences: The amino group is replaced by a sulfonamide linker. Sulfonamides are stronger electron-withdrawing groups, which may lower the pKa of the benzoic acid (increasing acidity) compared to the target compound. Enhanced hydrogen-bonding capacity of the sulfonamide could improve target specificity in enzyme inhibition.
Methoxy-Substituted Analog: 4-((3,3-Difluorocyclobutyl)methoxy)benzoic Acid
- CAS : 1999974-00-3
- Molecular Formula : C₁₂H₁₂F₂O₃
- Molecular Weight : 242.22 g/mol
- Key Differences: The ethylaminomethyl group is replaced by a methoxy-linked difluorocyclobutyl chain. The ether linkage may decrease metabolic stability compared to the amine-containing target compound.
BAY60-2770 and BAY58-2667 (Pharmacological Context)
- BAY60-2770: 4-({(4-carboxybutyl)[2-(5-fluoro-2-{[4’-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid.
- BAY58-2667: 4-[[(4-carboxybutyl)[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid .
- Relevance: Both BAY compounds are benzoic acid derivatives with complex substituents, acting as activators of H-NOX domains.
Structural and Functional Analysis Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Inferred Properties |
|---|---|---|---|---|---|
| Target Compound | 2365228-87-9 | C₁₄H₁₇F₂NO₂ | 269.29 | Ethylamino, difluorocyclobutyl | High lipophilicity, metabolic stability |
| Methylamino Analog | 1094990-00-7 | C₁₃H₁₅F₂NO₂ | 255.27 | Methylamino, difluorocyclobutyl | Lower steric bulk, moderate solubility |
| Methoxyethyl Variant | 2365228-73-3 | C₁₂H₁₇NO₃ | 223.27 | Methoxyethyl, methylamino | Increased polarity, reduced permeability |
| Sulfonamide Derivative | 379254-41-8 | C₁₄H₁₂FNO₄S | 309.32 | Sulfonamide, fluorophenyl | High acidity, target specificity |
| Methoxy-Substituted Analog | 1999974-00-3 | C₁₂H₁₂F₂O₃ | 242.22 | Methoxy, difluorocyclobutyl | Reduced basicity, lower metabolic stability |
Biological Activity
4-(((3,3-Difluorocyclobutyl)(ethyl)amino)methyl)benzoic acid is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by the presence of a difluorocyclobutyl group and an ethylamino moiety attached to a benzoic acid backbone. The molecular formula for this compound is , with a molecular weight of approximately 269.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C14H17F2NO2 |
| Molecular Weight | 269.29 g/mol |
| IUPAC Name | 4-(((3,3-Difluorocyclobutyl)(ethyl)amino)methyl)benzoic acid |
| CAS Number | 2365228-73-3 |
| SMILES | CCN(Cc1ccc(C(=O)O)cc1)C1CC(F)(F)C1 |
The biological activity of 4-(((3,3-Difluorocyclobutyl)(ethyl)amino)methyl)benzoic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate various biological pathways, potentially influencing processes such as inflammation and cell proliferation.
Research Findings
- Enzyme Inhibition : Studies have indicated that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit neurolysin and the angiotensin-converting enzyme (ACE), which are critical in regulating blood pressure and fluid balance .
- Antiproliferative Activity : In vitro studies have explored the antiproliferative effects of this compound against various cancer cell lines. For example, similar benzoic acid derivatives have demonstrated significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cells, suggesting potential applications in cancer therapy .
- Proteasome and Autophagy Pathways : The compound has been evaluated for its ability to enhance proteasomal and autophagic activities in human fibroblasts. These pathways are crucial for maintaining cellular homeostasis and protein degradation, particularly under stress conditions .
Case Studies
- Case Study 1 : A study focused on the biological evaluation of benzoic acid derivatives found that compounds structurally similar to 4-(((3,3-Difluorocyclobutyl)(ethyl)amino)methyl)benzoic acid exhibited enhanced proteasome activity at concentrations of 5 μM, indicating their potential as modulators of protein degradation pathways .
- Case Study 2 : Another investigation into the cytotoxic effects of benzoic acid derivatives reported that certain compounds showed selective toxicity towards cancer cells while sparing normal cells. This selectivity is a desirable trait for anticancer agents, as it minimizes damage to healthy tissues .
Comparative Analysis with Similar Compounds
The biological activity of 4-(((3,3-Difluorocyclobutyl)(ethyl)amino)methyl)benzoic acid can be compared with other similar compounds:
| Compound Name | Activity Type | Notable Effects |
|---|---|---|
| 4-(Methylamino)benzoic acid | Enzyme inhibition | Moderate inhibition of ACE |
| 4-{[(3,3-Difluorocyclobutyl)(methyl)amino]methyl}benzoic acid | Cytotoxicity | Significant antiproliferative effects against HepG2 cells |
| 4-{[(Cyclopropyl(ethyl)amino]methyl}benzoic acid | Antioxidant | Moderate antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
